molecular formula CH8N2O3 B1528110 Ammonium-15N2 carbonate-13C CAS No. 402835-84-1

Ammonium-15N2 carbonate-13C

Cat. No.: B1528110
CAS No.: 402835-84-1
M. Wt: 98.07 g/mol
InChI Key: PRKQVKDSMLBJBJ-IMSGLENWSA-N
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Description

Carbonic acid–(~15~N)ammonia (1/2): is a compound that combines carbonic acid and ammonia, with the nitrogen isotope labeled as 15N. This compound is particularly interesting in scientific research due to its applications in isotopic labeling experiments and isotope analysis.

Scientific Research Applications

Chemistry: Carbonic acid–(~15~N)ammonia (1/2) is extensively used in isotopic labeling experiments to study reaction mechanisms and pathways. It helps in tracing the movement of nitrogen atoms in chemical reactions.

Biology: In biological research, this compound is used to study nitrogen metabolism and nitrogen cycling in ecosystems. It provides insights into the nitrogen uptake and utilization by organisms.

Medicine: The compound is used in medical research to study metabolic pathways involving nitrogen. It helps in understanding the role of nitrogen in various physiological processes.

Industry: In industrial applications, Carbonic acid–(~15~N)ammonia (1/2) is used in the production of fertilizers and other nitrogen-containing compounds. It helps in optimizing the use of nitrogen in agricultural practices .

Mechanism of Action

The molecular cause of ammonia emissions in agriculture is the enzyme urease, which catalyzes the hydrolysis of urea to ammonia and carbonic acid . Carbonic acid is important in the transport of carbon dioxide in the blood .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Carbonic acid–(~15~N)ammonia (1/2) involves the reaction of carbon dioxide with ammonia, where the ammonia is enriched with the nitrogen isotope 15N. The reaction typically occurs under controlled conditions to ensure the incorporation of the isotope into the ammonia molecule.

Industrial Production Methods: Industrial production of this compound may involve the use of specialized equipment to handle isotopically labeled materials. The process generally includes the synthesis of 15N-labeled ammonia, followed by its reaction with carbon dioxide to form the desired compound .

Chemical Reactions Analysis

Types of Reactions: Carbonic acid–(~15~N)ammonia (1/2) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different nitrogen oxides.

    Reduction: It can be reduced to form ammonia and carbon dioxide.

    Substitution: The compound can participate in substitution reactions where the ammonia group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.

    Substitution: Various organic reagents can be used to achieve substitution reactions.

Major Products:

    Oxidation: Nitrogen oxides and carbon dioxide.

    Reduction: Ammonia and carbon dioxide.

    Substitution: Depending on the substituent, various organic compounds can be formed

Comparison with Similar Compounds

    Ammonium carbonate: A compound that also contains ammonia and carbonic acid but without the isotopic labeling.

    Ammonium bicarbonate: Similar to ammonium carbonate but with a different stoichiometry.

    Urea: Contains nitrogen and can undergo similar hydrolysis reactions to release ammonia.

Uniqueness: Carbonic acid–(~15~N)ammonia (1/2) is unique due to the presence of the 15N isotope, which makes it valuable for isotopic labeling and tracing studies. This isotopic labeling allows for precise tracking of nitrogen atoms in various chemical and biological processes .

Properties

IUPAC Name

azane;carbonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O3.2H3N/c2-1(3)4;;/h(H2,2,3,4);2*1H3/i;2*1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKQVKDSMLBJBJ-IMSGLENWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(O)O.N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)(O)O.[15NH3].[15NH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745915
Record name Carbonic acid--(~15~N)ammonia (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402835-84-1
Record name Carbonic acid--(~15~N)ammonia (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 402835-84-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium-15N2 carbonate-13C
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Ammonium-15N2 carbonate-13C
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Ammonium-15N2 carbonate-13C
Reactant of Route 4
Ammonium-15N2 carbonate-13C
Reactant of Route 5
Ammonium-15N2 carbonate-13C
Reactant of Route 6
Ammonium-15N2 carbonate-13C

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